Metopimazine

Catalog No.
S535291
CAS No.
14008-44-7
M.F
C22H27N3O3S2
M. Wt
445.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metopimazine

CAS Number

14008-44-7

Product Name

Metopimazine

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

1-(3-(2-methylsulfonylphenothiazin-10-yl) propyl)isonipecotinamide, metopimazine, metopimazine hydrochloride, Vogalene

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N

Description

The exact mass of the compound Metopimazine is 445.1494 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Isonipecotic Acids - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serotonin Receptor Interactions

Metopimazine acts on multiple serotonin receptors:

  • 5-HT2A receptor agonist: This means it mimics the effects of serotonin at this receptor. The 5-HT2A receptor is involved in various functions, including cognition, hallucinations, and vasoconstriction (narrowing of blood vessels) [Source: Santa Cruz Biotechnology ()].
  • 5-HT7 receptor agonist: Similar to the 5-HT2A receptor, metopimazine activates the 5-HT7 receptor. The function of this receptor is still being explored, but it is believed to play a role in learning and memory [Source: Santa Cruz Biotechnology ()].
  • 5-HT3 receptor antagonist: In contrast to its agonist effects on other receptors, metopimazine blocks the 5-HT3 receptor. This receptor is associated with nausea and vomiting, making metopimazine a potential target for antiemetic (anti-nausea) drug development [Source: Santa Cruz Biotechnology ()].

These diverse receptor interactions allow researchers to investigate the role of serotonin in various areas:

  • Cardiovascular system: The 5-HT2A receptor activation by metopimazine can influence blood vessel constriction, potentially affecting blood pressure regulation [Source: Santa Cruz Biotechnology ()].
  • Sleep regulation: The role of serotonin in sleep is complex, and metopimazine's interaction with different serotonin receptors might help elucidate its involvement in sleep mechanisms [Source: Santa Cruz Biotechnology ()].
  • Physiological processes: By affecting various serotonin receptors, metopimazine can be a tool to understand how serotonin signaling influences different physiological functions in the body.

Metopimazine is an antiemetic medication belonging to the phenothiazine group, primarily used to treat nausea and vomiting. It is marketed under various brand names, including Vogalen and Vogalene, and is available in Europe, Canada, and South America. Recently, metopimazine has been repurposed for potential use in treating gastroparesis in the United States. The chemical structure of metopimazine is represented by the formula C₃₂H₂₇N₃O₃S₂, with a molar mass of 445.60 g/mol .

Metopimazine exhibits multiple pharmacological activities, including antidopaminergic, antihistamine, and anticholinergic effects. It selectively antagonizes dopamine D₂ and D₃ receptors, which is believed to underlie its antiemetic properties. Unlike some other antiemetics, metopimazine does not easily cross the blood-brain barrier, which contributes to its peripheral selectivity and potentially favorable side effect profile compared to drugs like metoclopramide .

Metopimazine acts primarily as a dopamine D2 receptor antagonist [, ]. The D2 receptors are located in the area postrema, a brainstem structure involved in nausea and vomiting control []. By blocking these receptors, Metopimazine disrupts the dopamine signaling pathway that can trigger nausea and vomiting.

  • Toxicity: Studies suggest a relatively low toxicity profile compared to other phenothiazines []. However, side effects like drowsiness, dry mouth, and movement disorders can occur [].
  • Flammability: No data publicly available on flammability.
  • Reactivity: No significant reactivity concerns documented in scientific literature.

The synthesis of metopimazine involves several key reactions:

  • Protection of 2-Methylthiophenothiazine: This compound is treated with sodium amide and acetic anhydride to yield 1-[2-(Methylthio)-10H-phenothiazin-10-yl]ethanone.
  • Oxidation: The resulting compound undergoes oxidation with peracid, preferentially affecting the alkyl thioether to produce a sulfone.
  • Hydrolysis: Hydrolysis of the acetate leads to the formation of 2-(methylsulfonyl)-10H-phenothiazine.
  • Alkylation: This compound is alkylated with 1-Bromo-3-chloropropane to yield 10-(3-chloropropyl)-2-methylsulfonylphenothiazine.
  • Final Alkylation: The final step involves alkylation with piperidine-4-carboxamide (isonipecotamide) to produce metopimazine .

Metopimazine's biological activity is primarily attributed to its action as a dopamine receptor antagonist. Its selective antagonism at dopamine D₂ and D₃ receptors is crucial for its antiemetic effects, particularly in the chemoreceptor trigger zone of the central nervous system. Additionally, metopimazine exhibits antihistaminic and anticholinergic properties, which may contribute to its effectiveness against nausea and vomiting .

The pharmacokinetics of metopimazine indicate that it reaches maximum plasma concentration approximately 60 minutes after oral administration, with a half-life of about two hours. Its bioavailability is relatively low, reported at under 20% for a 10 mg dose .

Metopimazine is primarily used as an antiemetic for managing nausea and vomiting associated with various conditions, including chemotherapy-induced nausea and postoperative nausea. Its potential application in treating gastroparesis highlights its versatility in gastrointestinal disorders . Additionally, due to its favorable cardiovascular profile compared to similar compounds, it may be considered for broader therapeutic uses.

Metopimazine has been studied for its interactions with other medications and receptors. Notably, it does not significantly interact with serotonin 5-HT₃ or 5-HT₄ receptors, which distinguishes it from other antiemetics like metoclopramide that can affect serotonin pathways . This selectivity may reduce the risk of certain side effects commonly associated with medications that influence serotonin activity.

Several compounds share structural or functional similarities with metopimazine. Here are some notable examples:

CompoundClassKey CharacteristicsUnique Features
MetoclopramidePhenothiazineDopamine D₂ receptor antagonistInteracts with serotonin receptors
DomperidoneBenzamideDopamine D₂ receptor antagonistDoes not cross blood-brain barrier; hERG inhibition
ChlorpromazinePhenothiazineAntipsychotic; broad-spectrum dopamine antagonistMore central nervous system effects
ProchlorperazinePhenothiazineAntiemetic; dopamine D₂ receptor antagonistMore sedative effects due to central activity

Metopimazine's uniqueness lies in its peripheral selectivity due to limited penetration across the blood-brain barrier while maintaining effective antiemetic properties through selective dopamine receptor antagonism without significant interaction with serotonin receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

445.14938408 g/mol

Monoisotopic Mass

445.14938408 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

170.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

238S75V9AV

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 13 of 14 companies with hazard statement code(s):;
H302 (92.31%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiemetics

ATC Code

A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD05 - Metopimazine

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

14008-44-7

Wikipedia

Metopimazine

Dates

Modify: 2023-08-15
1: Rochoy M, Auffret M, Béné J, Gautier S; Réseau français des centres régionaux de pharmacovigilance. [Antiemetics and cardiac effects potentially linked to prolongation of the QT interval: Case/non-case analysis in the national pharmacovigilance database]. Rev Epidemiol Sante Publique. 2017 Feb;65(1):1-8. doi: 10.1016/j.respe.2016.06.335. Epub 2016 Dec 14. French. PubMed PMID: 27988172.
2: Mallet E, Bounoure F, Skiba M, Saussereau E, Goullé JP, Castanet M. Pharmacokinetic study of metopimazine by oral route in children. Pharmacol Res Perspect. 2015 Jun;3(3):e00130. doi: 10.1002/prp2.130. Epub 2015 Jun 1. PubMed PMID: 26171218; PubMed Central PMCID: PMC4492748.
3: Roussel V, Tritz T, Souty C, Turbelin C, Arena C, Lambert B, Lillo-Lelouët A, Kernéis S, Blanchon T, Hanslik T. Estimating the excess of inappropriate prescriptions of anti-dopaminergic anti-emetics during acute gastroenteritis epidemics in France. Pharmacoepidemiol Drug Saf. 2013 Oct;22(10):1080-5. doi: 10.1002/pds.3486. Epub 2013 Aug 12. PubMed PMID: 23935001.
4: Hubert-Roux M, Bounoure F, Skiba M, Bozec P, Churlaud F, Lange CM. Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. J Mass Spectrom. 2010 Oct;45(10):1121-9. doi: 10.1002/jms.1790. PubMed PMID: 20690157.
5: Naguib IA, Abdelkawy M. Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination. Eur J Med Chem. 2010 Sep;45(9):3719-25. doi: 10.1016/j.ejmech.2010.05.021. Epub 2010 May 15. PubMed PMID: 20538381.
6: Kilgore KH, Hill JE, Powell JF, Watson CA, Yanong RP. Investigational use of metomidate hydrochloride as a shipping additive for two ornamental fishes. J Aquat Anim Health. 2009 Sep;21(3):133-9. doi: 10.1577/H08-030.1. PubMed PMID: 20043397.
7: Dupuis LL, Nathan PC. Optimizing emetic control in children receiving antineoplastic therapy: beyond the guidelines. Paediatr Drugs. 2010;12(1):51-61. doi: 10.2165/11316190-000000000-00000. Review. PubMed PMID: 20034341.
8: Ellebaek E, Herrstedt J. Optimizing antiemetic therapy in multiple-day and multiple cycles of chemotherapy. Curr Opin Support Palliat Care. 2008 Mar;2(1):28-34. doi: 10.1097/SPC.0b013e3282f44a75. Review. PubMed PMID: 18685391.
9: Bounoure F, Lahiani Skiba M, Besnard M, Arnaud P, Mallet E, Skiba M. Effect of iontophoresis and penetration enhancers on transdermal absorption of metopimazine. J Dermatol Sci. 2008 Dec;52(3):170-7. doi: 10.1016/j.jdermsci.2008.06.009. Epub 2008 Aug 3. PubMed PMID: 18678472.
10: Frédéric B, Malika LS, Marie H, Eric M, Philippe A, Mohamed S. Percutaneous absorption of metopimazine and effect of cyclodextrins. Drug Dev Ind Pharm. 2008 May;34(5):478-84. doi: 10.1080/03639040701743873 . PubMed PMID: 18473229.
11: Valeyre P, Favier R, Adam M, Quinet B, Grimprel E, Parez N. [Tolerance and efficacy of mefloquine as the first line treatment of uncomplicated P. falciparum malaria in children]. Pathol Biol (Paris). 2008 Feb;56(1):21-8. doi: 10.1016/j.patbio.2007.09.003. Epub 2008 Jan 4. French. PubMed PMID: 18178023.
12: Jolliet P, Nion S, Allain-Veyrac G, Tilloy-Fenart L, Vanuxeem D, Berezowski V, Cecchelli R. Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood-brain barrier. Pharmacol Res. 2007 Jul;56(1):11-7. Epub 2006 Dec 19. PubMed PMID: 17572097.
13: Gazy AA, Hassan EM, Abdel-Hay MH, Belal TS. Differential pulse cathodic voltammetric determination of floctafenine and metopimazine. J Pharm Biomed Anal. 2007 Mar 12;43(4):1535-9. Epub 2006 Dec 11. PubMed PMID: 17161576.
14: Herrstedt J, Sigsgaard TC, Nielsen HA, Handberg J, Langer SW, Ottesen S, Dombernowsky P. Randomized, double-blind trial comparing the antiemetic effect of tropisetron plus metopimazine with tropisetron plus placebo in patients receiving multiple cycles of multiple-day cisplatin-based chemotherapy. Support Care Cancer. 2007 Apr;15(4):417-26. Epub 2006 Nov 9. PubMed PMID: 17093916.
15: Khamales S, Bethune-Volters A, Chidiac J, Bensaoula O, Delgado A, Di Palma M. A randomized, double-blind trial assessing the efficacy and safety of sublingual metopimazine and ondansetron in the prophylaxis of chemotherapy-induced delayed emesis. Anticancer Drugs. 2006 Feb;17(2):217-24. Erratum in: Anticancer Drugs. 2006 Jun;17(5):599. Khamales, Slimane [added]. PubMed PMID: 16428941.
16: Bloch J, Rixe O, Meric JB, Delgado A, Khayat D. Comparison of the efficacy and safety of combinations of metopimazine or ondansetron with methylprednisolone in the prevention of delayed emesis in patients receiving chemotherapy. Curr Med Res Opin. 2005 Nov;21(11):1763-71. PubMed PMID: 16307696.
17: Nathan PC, Tomlinson G, Dupuis LL, Greenberg ML, Ota S, Bartels U, Feldman BM. A pilot study of ondansetron plus metopimazine vs. ondansetron monotherapy in children receiving highly emetogenic chemotherapy: a Bayesian randomized serial N-of-1 trials design. Support Care Cancer. 2006 Mar;14(3):268-76. Epub 2005 Jul 29. PubMed PMID: 16052316.
18: Dupuis LL, Nathan PC. Options for the prevention and management of acute chemotherapy-induced nausea and vomiting in children. Paediatr Drugs. 2003;5(9):597-613. Review. PubMed PMID: 12956617.
19: Sigsgaard T, Herrstedt J, Handberg J, Kjaer M, Dombernowsky P. Ondansetron plus metopimazine compared with ondansetron plus metopimazine plus prednisolone as antiemetic prophylaxis in patients receiving multiple cycles of moderately emetogenic chemotherapy. J Clin Oncol. 2001 Apr 1;19(7):2091-7. PubMed PMID: 11283143.
20: Sigsgaard T, Herrstedt J, Christensen P, Andersen O, Dombernowsky P. Antiemetic efficacy of combination therapy with granisetron plus prednisolone plus the dopamine D2 antagonist metopimazine during multiple cycles of moderately emetogenic chemotherapy in patients refractory to previous antiemetic therapy. Support Care Cancer. 2000 May;8(3):233-7. PubMed PMID: 10789966.

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